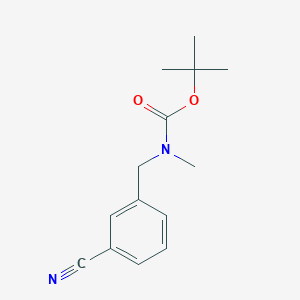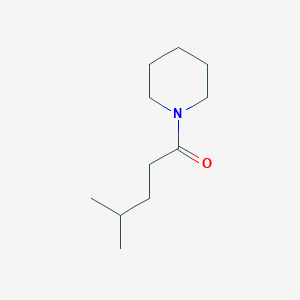
1-Methanesulfonylpyrrolidine-3-carboxylic acid
Descripción general
Descripción
1-Methanesulfonylpyrrolidine-3-carboxylic acid is a chemical compound with the CAS Number: 1342690-59-8 . It has a molecular weight of 193.22 . The IUPAC name for this compound is 1-(methylsulfonyl)-3-pyrrolidinecarboxylic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-Methanesulfonylpyrrolidine-3-carboxylic acid is 1S/C6H11NO4S/c1-12(10,11)7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-Methanesulfonylpyrrolidine-3-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 193.22 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Catalytic Applications
1-Methanesulfonylpyrrolidine-3-carboxylic acid finds application in various catalytic processes. For instance, methanesulfonic acid, a related compound, has been used effectively for the synthesis of 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids (Sharghi & Asemani, 2009). Similarly, it has been utilized in the esterification of carboxylic acids with alkyl halides catalyzed by fluoride ions in ionic liquids, showcasing its versatility in mild and green chemical processes (Brinchi, Germani, & Savelli, 2003).
Synthesis of Benzoxazoles
In the field of organic synthesis, methanesulfonic acid has been shown to be a highly effective catalyst for the synthesis of 2-substituted benzoxazoles, illustrating the broader application of methanesulfonate derivatives in chemical synthesis (Kumar, Rudrawar, & Chakraborti, 2008).
Cyclization Reactions
The compound also finds use in cyclization reactions. Methanesulfonic acid, for example, has been used for cyclization of 3-arylpropanoic and 4-arylbutanoic acids to produce 1-indanones and 1-tetralones, demonstrating the utility of related compounds in facilitating complex organic reactions (Premasagar, Palaniswamy, & Eisenbraun, 1981).
Oxidation Processes
Methanesulfonic acid and its derivatives are also instrumental in oxidation processes. For instance, a combination of methanesulfonic acid and sodium nitrite has been used for the oxidation of 1,4-dihydropyridines to pyridine derivatives, highlighting the role of such compounds in oxidation reactions (Niknam, Razavian, Zolfigol, & Mohammahpoor-Baltork, 2006).
Environmental Applications
In the environmental sector, methanesulfonic acid is a key intermediate in the biogeochemical cycling of sulfur, formed in significant quantities in the atmosphere from the oxidation of atmospheric dimethyl sulfide (Kelly & Murrell, 1999). This aspect demonstrates the environmental relevance of methanesulfonate compounds.
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 indicating various hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . It is recommended to use personal protective equipment as required .
Propiedades
IUPAC Name |
1-methylsulfonylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c1-12(10,11)7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRXMPRVFBDVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methanesulfonylpyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B3098689.png)
![4-Benzyl-[1,4]oxazepan-6-one](/img/structure/B3098692.png)

![(S)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3098708.png)









